molecular formula C9H5F3N2O2 B13631575 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

Cat. No.: B13631575
M. Wt: 230.14 g/mol
InChI Key: NWURRIMLSHHOPJ-UHFFFAOYSA-N
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Description

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is a heterocyclic organic compound that features a pyridine ring fused to a pyrrole ring, with a trifluoromethyl group at the 6-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halogenated pyridine derivative in the presence of a palladium catalyst .

Another method involves the direct functionalization of pyridine derivatives. For example, starting with 2-bromo-6-trifluoromethylpyridine, the compound can be subjected to cyanation followed by hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can modify the electronic properties of the compound.

    Substitution: The trifluoromethyl group and carboxylic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups such as amides or esters.

Scientific Research Applications

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which 6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid is unique due to its fused ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for designing molecules with specific biological or material properties.

Properties

Molecular Formula

C9H5F3N2O2

Molecular Weight

230.14 g/mol

IUPAC Name

6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C9H5F3N2O2/c10-9(11,12)6-3-5(8(15)16)4-1-2-13-7(4)14-6/h1-3H,(H,13,14)(H,15,16)

InChI Key

NWURRIMLSHHOPJ-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=CC(=N2)C(F)(F)F)C(=O)O

Origin of Product

United States

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